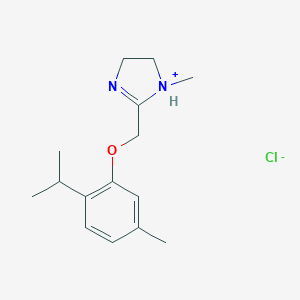
2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the imidazoline I2 receptor, which has been linked to a range of physiological and biochemical processes. In
Mechanism Of Action
The mechanism of action of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride is linked to its binding affinity for the imidazoline I2 receptor. This receptor is expressed in various tissues throughout the body, including the brain, pancreas, and cardiovascular system. By activating this receptor, 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride can modulate a range of physiological and biochemical processes, including blood pressure regulation, insulin secretion, and neuronal activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride are linked to its mechanism of action. Specifically, this compound has been shown to have an inhibitory effect on insulin secretion, which has potential applications in the treatment of diabetes. Additionally, 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride has been shown to reduce blood pressure through its effects on the cardiovascular system. Finally, this compound has been shown to modulate neuronal activity, which has potential applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride in lab experiments is its specificity for the imidazoline I2 receptor. This allows researchers to investigate the role of this receptor in various physiological and biochemical processes with a high degree of precision. Additionally, the synthesis method for this compound is well-established, making it relatively easy to obtain high-quality samples for research purposes.
One of the limitations of using 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe at low concentrations, higher concentrations may have adverse effects on cellular function. Additionally, the specificity of this compound for the imidazoline I2 receptor may limit its usefulness in investigating other physiological and biochemical processes.
Future Directions
There are many potential future directions for research on 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride. One area of interest is the potential applications of this compound in the treatment of diabetes. Specifically, further research is needed to investigate the mechanisms by which this compound inhibits insulin secretion and whether it could be used as a therapeutic agent for diabetes.
Another area of interest is the potential applications of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride in the treatment of neurological disorders. Specifically, further research is needed to investigate the effects of this compound on neuronal activity and whether it could be used as a therapeutic agent for conditions such as epilepsy or Parkinson's disease.
Finally, there is potential for further research on the imidazoline I2 receptor and its role in various physiological and biochemical processes. Specifically, further research is needed to investigate the downstream signaling pathways activated by this receptor and how they contribute to the observed effects of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride.
Synthesis Methods
The synthesis of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride involves the reaction of 1-methylimidazole with thymyloxymethyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high-quality 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride for their experiments.
Scientific Research Applications
2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride has been used in a range of scientific research applications, including studies on the imidazoline I2 receptor and its potential role in various physiological and biochemical processes. This compound has been shown to have potential applications in the fields of neurology, cardiology, and endocrinology, among others. Specifically, this compound has been used to investigate the role of the imidazoline I2 receptor in regulating blood pressure, insulin secretion, and neuronal activity.
properties
CAS RN |
101564-98-1 |
|---|---|
Product Name |
2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride |
Molecular Formula |
C15H22N2O.ClH |
Molecular Weight |
282.81 g/mol |
IUPAC Name |
1-methyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)13-6-5-12(3)9-14(13)18-10-15-16-7-8-17(15)4;/h5-6,9,11H,7-8,10H2,1-4H3;1H |
InChI Key |
BHNLLWPBDOMODR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-] |
synonyms |
1-Methyl-2-(2-thymoxymethyl)-2-imidazoline hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)




